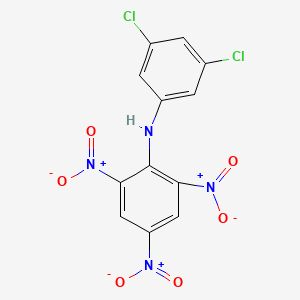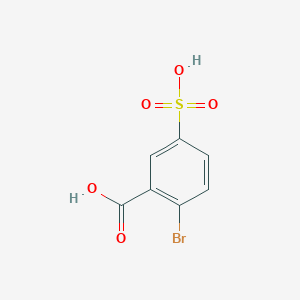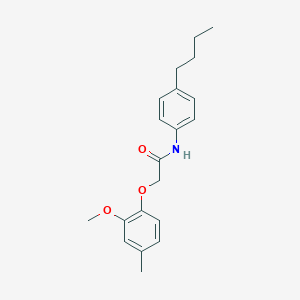
Acetic acid, 3-methyl-6-oxo-hex-2-enyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid 3-methyl-6-oxo-hex-2-enyl ester: is an organic compound with the molecular formula C9H14O3 . It is an ester, which is a type of chemical compound derived from an acid (in this case, acetic acid) in which at least one hydroxyl group is replaced by an alkoxy group. Esters are commonly known for their pleasant fragrances and are often used in perfumes and flavorings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid 3-methyl-6-oxo-hex-2-enyl ester typically involves the esterification reaction between acetic acid and the corresponding alcohol, 3-methyl-6-oxo-hex-2-enol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include heating the reactants under reflux to drive the reaction to completion and remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of acetic acid 3-methyl-6-oxo-hex-2-enyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Acetic acid 3-methyl-6-oxo-hex-2-enyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield acetic acid and 3-methyl-6-oxo-hex-2-enol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Hydrolysis: Acetic acid and 3-methyl-6-oxo-hex-2-enol.
Reduction: 3-methyl-6-oxo-hex-2-enol.
Oxidation: Carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: Acetic acid 3-methyl-6-oxo-hex-2-enyl ester is used as an intermediate in organic synthesis. It can be employed in the preparation of various complex molecules and as a starting material for the synthesis of other esters and alcohols .
Biology and Medicine: In biological research, esters like acetic acid 3-methyl-6-oxo-hex-2-enyl ester are studied for their potential roles in metabolic pathways and as potential therapeutic agents. They can be used in the development of drugs and as probes to study enzyme activities .
Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavorings. Its pleasant odor makes it suitable for use in perfumes, cosmetics, and food products .
Mecanismo De Acción
The mechanism of action of acetic acid 3-methyl-6-oxo-hex-2-enyl ester involves its interaction with various molecular targets. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis yields acetic acid and 3-methyl-6-oxo-hex-2-enol, which can then participate in further biochemical reactions. The specific pathways and molecular targets depend on the biological context in which the compound is used .
Comparación Con Compuestos Similares
Acetic acid methyl ester (methyl acetate): A simpler ester with the formula C3H6O2, used as a solvent and in the production of adhesives and coatings.
Acetic acid ethyl ester (ethyl acetate): Another common ester with the formula C4H8O2, widely used as a solvent in the pharmaceutical and food industries.
Acetic acid propyl ester (propyl acetate): An ester with the formula C5H10O2, used in the manufacture of perfumes and flavorings.
Uniqueness: Acetic acid 3-methyl-6-oxo-hex-2-enyl ester is unique due to its specific structure, which includes a 3-methyl-6-oxo-hex-2-enyl group. This structural feature imparts distinct chemical and physical properties, such as its specific odor profile and reactivity, making it valuable in specialized applications in the fragrance and flavor industries .
Propiedades
Número CAS |
27872-59-9 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
[(E)-3-methyl-6-oxohex-2-enyl] acetate |
InChI |
InChI=1S/C9H14O3/c1-8(4-3-6-10)5-7-12-9(2)11/h5-6H,3-4,7H2,1-2H3/b8-5+ |
Clave InChI |
RGAIVGKJOJFCTG-VMPITWQZSA-N |
SMILES isomérico |
C/C(=C\COC(=O)C)/CCC=O |
SMILES canónico |
CC(=CCOC(=O)C)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-3-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11962558.png)
![Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl-](/img/structure/B11962562.png)

![1-(4-ethylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}ethanone](/img/structure/B11962574.png)

![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B11962596.png)


![methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11962604.png)
![(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962610.png)



